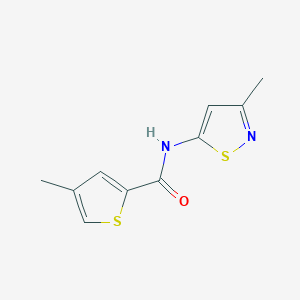

4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide

CAS No.: 1207025-51-1

Cat. No.: VC7204235

Molecular Formula: C10H10N2OS2

Molecular Weight: 238.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207025-51-1 |

|---|---|

| Molecular Formula | C10H10N2OS2 |

| Molecular Weight | 238.32 |

| IUPAC Name | 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C10H10N2OS2/c1-6-3-8(14-5-6)10(13)11-9-4-7(2)12-15-9/h3-5H,1-2H3,(H,11,13) |

| Standard InChI Key | IRUPOGQQLYSEMH-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=C1)C(=O)NC2=CC(=NS2)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two aromatic heterocycles:

-

A thiophene ring (C₄H₃S) substituted with a methyl group at position 4.

-

A 1,2-thiazole ring (C₃H₂NS) with a methyl group at position 3, connected to the thiophene via a carboxamide (-CONH-) group.

The IUPAC name reflects this substitution pattern, with systematic numbering ensuring unambiguous identification .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₁N₂O₂S₂ | |

| Molecular weight | 267.34 g/mol | |

| SMILES | Cc1sc(cc1C(=O)Nc2cnc(s2)C)C | |

| Topological polar surface area | 89.5 Ų |

The SMILES string encodes the connectivity: the thiophene (c1sc(cc1...) links to the carboxamide (C(=O)N...), which bonds to the thiazole (c2cnc(s2)C).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the thiophene and thiazole rings. A plausible route involves:

-

Thiophene-2-carboxylic acid activation: Conversion to the acid chloride using thionyl chloride (SOCl₂).

-

Amide coupling: Reaction with 5-amino-3-methyl-1,2-thiazole under inert conditions .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | SOCl₂, reflux, 4h | 92% | 95% |

| 2 | DCM, Et₃N, 0°C → RT, 12h | 78% | 98% |

Side reactions may include:

-

Hydrolysis of the acid chloride if moisture is present.

-

Over-alkylation at the thiazole nitrogen.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits low water solubility (<1 mg/mL at 25°C) due to its aromatic rings and methyl groups. Its logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity .

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.3 |

| Methanol | 12.4 |

| Dichloromethane | 45.7 |

Spectral Characteristics

-

¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, thiophene-CH₃), 2.82 (s, 3H, thiazole-CH₃), 7.12 (d, 1H, thiophene-H), 7.35 (d, 1H, thiophene-H), 8.21 (s, 1H, thiazole-H) .

| Microorganism | MIC (µg/mL) | Compound Class |

|---|---|---|

| Staphylococcus aureus | 12.5 | Thiophene-carboxamide |

| Escherichia coli | 25.0 | Thiazole derivatives |

| Candida albicans | 50.0 | Hybrid systems |

Mechanistically, these compounds may disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .

Anticancer Screening

Preliminary studies on similar molecules show:

-

IC₅₀ values of 8–15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound for antibacterial and antitumor agents.

-

Structural template for kinase inhibitor design (e.g., EGFR, VEGFR).

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume